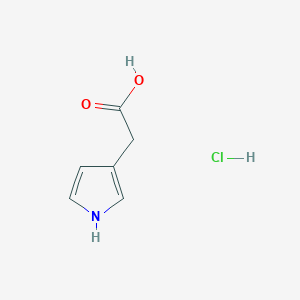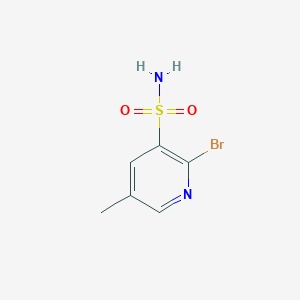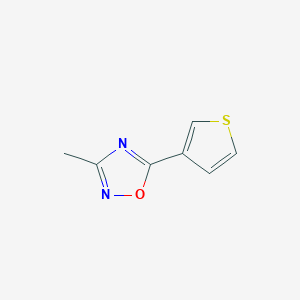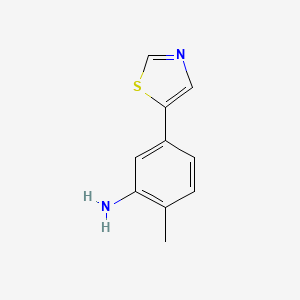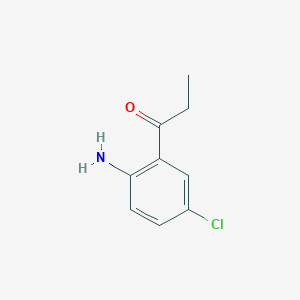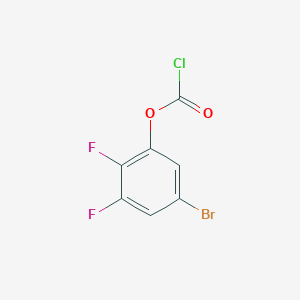
5-Bromo-2,3-difluorophenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-difluorophenyl chloroformate is an organic compound with the molecular formula C7H2BrClF2O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is primarily used in organic synthesis and research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluorophenyl chloroformate typically involves the chlorination of 5-Bromo-2,3-difluorophenol. The process can be summarized as follows:
Starting Material: 5-Bromo-2,3-difluorophenol.
Reagent: Phosgene (COCl2).
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Bromo-2,3-difluorophenol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures in an inert atmosphere to prevent unwanted side reactions.
Major Products
Carbamates: Formed when reacted with amines.
Carbonates: Formed when reacted with alcohols.
Scientific Research Applications
5-Bromo-2,3-difluorophenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing chloroformate groups into molecules.
Medicinal Chemistry: For the synthesis of potential pharmaceutical intermediates.
Material Science: In the preparation of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluorophenyl chloroformate involves the reactivity of the chloroformate group. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The bromine and fluorine substituents on the phenyl ring influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-1,3-difluorobenzene
- 5-Bromo-2,3-difluorophenol
- 2,3-Difluorophenyl chloroformate
Uniqueness
5-Bromo-2,3-difluorophenyl chloroformate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which enhance its reactivity and make it suitable for specific synthetic applications. The chloroformate group further adds to its versatility as a reagent in organic synthesis.
Properties
Molecular Formula |
C7H2BrClF2O2 |
|---|---|
Molecular Weight |
271.44 g/mol |
IUPAC Name |
(5-bromo-2,3-difluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H2BrClF2O2/c8-3-1-4(10)6(11)5(2-3)13-7(9)12/h1-2H |
InChI Key |
IQGBSCOKSJMECB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(=O)Cl)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


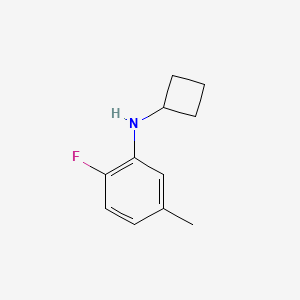
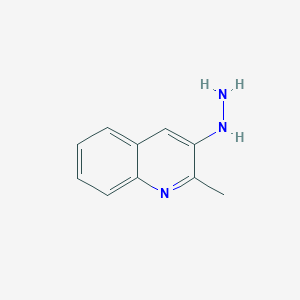
![3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13251391.png)
![[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13251396.png)
![Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13251406.png)
